molecular formula C28H24BrFN2O5 B12398853 SYNTi

SYNTi

Cat. No.: B12398853
M. Wt: 567.4 g/mol
InChI Key: OIZONSTWGHXIOF-MQNRADLISA-N
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Description

Preparation Methods

The synthetic preparation of SYNTi involves several steps. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, fluorination, and amide bond formation . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

SYNTi undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be useful in modifying its properties for different applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SYNTi has a wide range of scientific research applications, including:

Mechanism of Action

SYNTi exerts its effects by inhibiting the interaction between syndecan and syntenin proteins. This inhibition disrupts the PDZ domain-mediated protein-protein interaction, which is crucial for various cellular processes. The molecular targets of this compound include the PDZ domains of syndecan and syntenin, and the pathways involved are related to cell signaling and cancer progression .

Comparison with Similar Compounds

SYNTi is unique in its specific targeting of the syndecan/syntenin interaction. Similar compounds include other PDZ domain inhibitors, such as:

    PDZ1i: Another PDZ domain inhibitor with different specificity and potency.

    PDZ2i: Targets a different set of PDZ domain interactions.

    PDZ3i: Exhibits broader inhibition of PDZ domain interactions.

Compared to these compounds, this compound has a higher specificity for the syndecan/syntenin interaction, making it particularly useful for breast cancer research .

Properties

Molecular Formula

C28H24BrFN2O5

Molecular Weight

567.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-[4-(5-acetyl-2-fluorophenyl)phenyl]-2-(6-bromo-3-oxo-1H-isoindol-2-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H24BrFN2O5/c1-15(28(36)37)31-26(34)25(32-14-20-12-21(29)8-9-22(20)27(32)35)11-17-3-5-18(6-4-17)23-13-19(16(2)33)7-10-24(23)30/h3-10,12-13,15,25H,11,14H2,1-2H3,(H,31,34)(H,36,37)/t15-,25-/m0/s1

InChI Key

OIZONSTWGHXIOF-MQNRADLISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C)F)N3CC4=C(C3=O)C=CC(=C4)Br

Origin of Product

United States

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